molecular formula C13H16O5 B1341955 Amyl 4-Carboxyphenyl Carbonate CAS No. 377085-56-8

Amyl 4-Carboxyphenyl Carbonate

Cat. No.: B1341955
CAS No.: 377085-56-8
M. Wt: 252.26 g/mol
InChI Key: RMIZZENBDILCRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyl 4-Carboxyphenyl Carbonate typically involves the esterification of 4-carboxyphenol with amyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:

4-Carboxyphenol+Amyl AlcoholCatalystAmyl 4-Carboxyphenyl Carbonate+Water\text{4-Carboxyphenol} + \text{Amyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 4-Carboxyphenol+Amyl AlcoholCatalyst​Amyl 4-Carboxyphenyl Carbonate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Amyl 4-Carboxyphenyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Amyl 4-Carboxyphenyl Carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and studies involving enzyme activity.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amyl 4-Carboxyphenyl Carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxyphenyl Methyl Carbonate
  • 4-Carboxyphenyl Ethyl Carbonate
  • 4-Carboxyphenyl Propyl Carbonate

Comparison

Compared to its analogs, Amyl 4-Carboxyphenyl Carbonate has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4-pentoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZZENBDILCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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